molecular formula C11H17ClN2O2 B1380488 4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1824063-79-7

4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No. B1380488
CAS RN: 1824063-79-7
M. Wt: 244.72 g/mol
InChI Key: XRPYPDCFTXVKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . The azetidine ring is attached to a pyridinone ring, a six-membered aromatic ring with one oxygen atom . The molecule also contains a methoxy group and two methyl groups .

Scientific Research Applications

Antibacterial and Antifungal Activities

Azetidinone derivatives, such as the compound , have been studied for their potential in combating microbial infections. A series of azetidinone derivatives displayed significant antibacterial and antifungal activities against various microorganisms. These findings highlight the potential of azetidinone compounds in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009).

Antitubercular and Antidepressant Properties

Some azetidinone analogues have been explored for their antitubercular and antidepressant activities. These compounds showed promise in vitro against Mycobacterium tuberculosis and exhibited significant antidepressant effects, indicating their potential as therapeutic agents for tuberculosis and depression (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Synthesis of Novel Compounds

The compound is also used as a building block in the synthesis of various novel chemical structures. It plays a crucial role in the creation of new trifluoromethyl-containing compounds, demonstrating its versatility in synthetic chemistry (Dao Thi et al., 2018).

Role in CNS Active Agents

Azetidinone derivatives, including the compound , have shown potential as central nervous system (CNS) active agents. Their synthesis and evaluation in various neurological conditions underscore their potential in CNS drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

properties

IUPAC Name

4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-3-10(4-11(14)13(8)2)15-7-9-5-12-6-9;/h3-4,9,12H,5-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYPDCFTXVKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
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4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 4
4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 5
4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Reactant of Route 6
4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

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